Product packaging for 2-[(2-Chlorobenzyl)thio]aniline(Cat. No.:CAS No. 144214-40-4)

2-[(2-Chlorobenzyl)thio]aniline

Cat. No.: B133099
CAS No.: 144214-40-4
M. Wt: 249.76 g/mol
InChI Key: QOASDNHXNXTVFJ-UHFFFAOYSA-N
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Description

Contextualizing the Compound within Organosulfur Chemistry and Aniline (B41778) Derivatives

2-[(2-Chlorobenzyl)thio]aniline belongs to two significant classes of organic compounds: organosulfur compounds and aniline derivatives. Organosulfur compounds, which are organic molecules containing sulfur, are widespread in nature and play a crucial role in biochemistry and medicinal chemistry. tandfonline.com The thioether (or sulfide) group in this compound is a common functional group in this class.

Aniline and its derivatives are foundational materials in synthetic organic chemistry. uva.nl They serve as precursors for a vast array of dyes, polymers, and pharmaceuticals. The aniline moiety in this compound consists of an amino group attached to a benzene (B151609) ring, which can be readily modified, making it a versatile component for building more complex molecules. uva.nl

Significance of the Thioether Linkage and Aniline Moiety in Advanced Synthetic Chemistry

The thioether linkage is valued in synthetic chemistry for its stability and its specific reactivity. Thioethers can be oxidized to sulfoxides and sulfones, which alters the electronic and physical properties of the molecule. nih.gov This transformation is a key step in the synthesis of various functional materials and pharmaceutical agents. nih.gov Furthermore, the thioether bond is explored in drug design for its role in creating stable linkages in complex molecules, such as macrocyclic peptides and polymer-drug conjugates. cup.edu.inmdpi.com

The aniline moiety is a highly versatile functional group in advanced synthesis. The amino group can act as a nucleophile or be transformed into a wide range of other functional groups. While anilines are valuable in drug discovery, their potential for metabolic instability is a factor that medicinal chemists consider and often seek to modify. cresset-group.com The substitution pattern on the aniline ring can be critical for biological activity in certain classes of compounds. nih.gov

Research Trajectories for Complex Chemical Architectures Involving Chlorobenzylthioaniline

The unique combination of a reactive aniline group, a modifiable thioether linkage, and a halogenated benzyl (B1604629) ring makes this compound a compelling scaffold for the synthesis of more complex chemical architectures. Research trajectories involving this compound are likely to leverage these features.

One potential avenue of research is the use of this compound as a building block for heterocyclic compounds. The aniline nitrogen can participate in cyclization reactions to form nitrogen-containing rings, which are prevalent in pharmacologically active molecules. For instance, aniline derivatives can be used in the synthesis of triazolopyrimidines and other heterocyclic systems. nih.gov

Another research direction could involve the modification of the thioether linkage. The oxidation of the sulfur atom could be used to fine-tune the electronic properties of the molecule, potentially leading to new materials with interesting optical or electronic properties. The development of stimuli-responsive materials, where the thioether is oxidized under specific conditions to trigger a change in the material's properties, is an active area of research. nih.govacs.org

Scope and Objectives of Academic Investigations on the Compound

Academic investigations into this compound would likely be centered around a few key objectives. A primary goal would be to develop efficient and scalable synthetic routes to the compound itself. While general methods for creating thioethers and functionalizing anilines exist, optimizing a synthesis for this specific molecule would be a valuable contribution. beilstein-journals.org

A second objective would be to fully characterize the compound's chemical reactivity. This would involve systematically studying the reactions at the aniline nitrogen, the sulfur atom, and the aromatic rings. Understanding how the different functional groups influence each other's reactivity is crucial for predicting how the molecule will behave in more complex synthetic schemes.

Finally, a significant part of the academic investigation would be to explore its utility as a synthetic intermediate. This would involve using this compound to synthesize a library of new, more complex molecules. The properties of these new compounds could then be studied, with potential applications in fields such as medicinal chemistry, materials science, or catalysis. The ultimate aim is to establish this molecule as a versatile tool in the synthetic chemist's toolbox.

Chemical Compound Data

Below are tables detailing the properties of this compound and a list of all chemical compounds mentioned in this article.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name 2-[(2-chlorophenyl)methylsulfanyl]aniline nih.gov
Molecular Formula C₁₃H₁₂ClNS nih.gov
Molecular Weight 249.76 g/mol nih.gov
CAS Number 144214-40-4 nih.gov
XLogP3 3.9 nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov
Rotatable Bond Count 3 nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Sulfoxide (B87167)
Sulfone

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12ClNS B133099 2-[(2-Chlorobenzyl)thio]aniline CAS No. 144214-40-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNS/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOASDNHXNXTVFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC=CC=C2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384777
Record name 2-[(2-chlorobenzyl)thio]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729975
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

144214-40-4
Record name 2-[(2-chlorobenzyl)thio]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 2 Chlorobenzyl Thio Aniline

Strategic Approaches to C-S Bond Formation in Thioaniline Systems

The formation of the C-S bond in thioaniline systems can be achieved through several strategic approaches, each with its own advantages and limitations. These methods range from classical nucleophilic substitution reactions to modern metal-catalyzed cross-coupling reactions.

Nucleophilic Thiolation of Halogenated Anilines

One potential pathway to 2-[(2-Chlorobenzyl)thio]aniline involves the nucleophilic substitution of a halogenated aniline (B41778) with a suitable thiol. In this approach, an aniline ring bearing a leaving group, such as a halogen, at the ortho position is reacted with 2-chlorobenzyl mercaptan. The reactivity of the aryl halide is influenced by the nature of the halogen and the presence of activating or deactivating groups on the aromatic ring. For instance, the reaction of 2-chloroaniline (B154045) with the sodium salt of 2-chlorobenzyl mercaptan would yield the desired product. The success of this reaction often depends on the nucleophilicity of the thiolate and the reaction conditions, which may require elevated temperatures and the use of a base to generate the thiolate in situ.

The synthesis of halogenated anilines themselves is a well-established field. For example, the treatment of N,N-dialkylaniline N-oxides with thionyl halides can provide regioselectively halogenated anilines.

Thioetherification via Thiol Precursors and Alkyl Halides

A direct and common method for the synthesis of thioethers is the reaction of a thiol with an alkyl halide, known as thioetherification. In the context of synthesizing this compound, this would involve the reaction of 2-aminothiophenol (B119425) with 2-chlorobenzyl chloride. This reaction typically proceeds via an SN2 mechanism, where the nucleophilic sulfur atom of the thiol attacks the electrophilic carbon of the alkyl halide.

The reaction is generally carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. Common bases used for this purpose include sodium hydroxide, potassium carbonate, and various amines. The choice of solvent can also influence the reaction rate and yield, with polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) often being effective.

Table 1: Representative Conditions for Thioetherification

ThiolAlkyl HalideBaseSolventTemperatureYield
2-AminothiophenolSubstituted Benzyl (B1604629) ChlorideK₂CO₃DMFRoom Temp.Good
ThiophenolBenzyl BromideNaOHEthanol/WaterRefluxHigh
4-ChlorothiophenolBenzyl ChlorideEt₃NAcetonitrile80 °CExcellent

Note: This table presents generalized conditions for thioetherification reactions and not specific data for the synthesis of this compound.

Metal-Catalyzed C-S Cross-Coupling Strategies for Aryl Thioethers

Transition metal-catalyzed cross-coupling reactions have become a powerful tool for the formation of C-S bonds. Palladium and copper-based catalytic systems are most commonly employed for the synthesis of aryl thioethers. These methods typically involve the reaction of an aryl halide or pseudohalide with a thiol in the presence of a metal catalyst, a ligand, and a base.

For the synthesis of this compound, this could involve the coupling of a 2-haloaniline (e.g., 2-bromoaniline (B46623) or 2-iodoaniline) with 2-chlorobenzylthiol. Palladium catalysts, often in combination with phosphine (B1218219) ligands such as Xantphos or dppf, are highly effective for these transformations. researchgate.net Copper-catalyzed systems, often referred to as Ullmann-type couplings, provide a more economical alternative to palladium. Current time information in ਜਲੰਧਰ ਡਿਵਿਜ਼ਨ, IN.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. These reactions often exhibit broad functional group tolerance, making them suitable for complex molecule synthesis.

Table 2: Examples of Metal-Catalyzed C-S Cross-Coupling Reactions

Aryl HalideThiolCatalystLigandBaseSolventYield
2-IodoanilineThiophenolCuINoneK₂CO₃Ethylene glycolGood
4-BromotolueneBenzylthiolPd(OAc)₂XantphosCs₂CO₃Toluene (B28343)95%
2-ChloropyridineThiophenolNiCl₂(dppp)dpppNaOtBuDioxaneHigh

Note: This table provides examples of metal-catalyzed C-S bond formation and does not represent specific data for the synthesis of this compound.

Thiol-Free Reagents in Alkyl-Aryl Thioether Synthesis

Due to the unpleasant odor and toxicity of many thiols, methods for the synthesis of thioethers using thiol-free reagents have been developed. These approaches utilize alternative sulfur sources that are more stable and easier to handle.

One such method involves the use of xanthates as thiol surrogates. nih.gov Xanthate salts, which are readily prepared from alcohols and carbon disulfide, can react with alkyl halides to form thioethers. For the synthesis of this compound, one could envision a reaction between a suitable aniline derivative and a xanthate derived from 2-chlorobenzyl alcohol. This reaction can proceed under transition-metal-free conditions. nih.gov

Another thiol-free approach utilizes potassium thioacetate (B1230152) as a sulfur source. It can react with benzyl bromides in a one-pot synthesis to produce sulfides. nih.gov

Table 3: Thiol-Free Synthesis of Thioethers

Aryl/Alkyl HalideSulfur SourceConditionsProduct
Benzyl BromidePotassium Ethyl XanthateDMF, 80 °CBenzyl Ethyl Thioether
4-IodotoluenePotassium ThioacetatePd-catalyst, Base4-Methylphenyl Thioacetate
Benzyl BromidePotassium ThioacetateOxone®, Acetonitrile/WaterDibenzyl Sulfide (B99878)

Note: This table illustrates the use of thiol-free reagents in thioether synthesis with representative examples.

Iodination-Promoted Thiolation of Unprotected Anilines

A more recent development in C-S bond formation is the iodine-promoted thiolation of unprotected anilines. This metal-free method allows for the direct C-H functionalization of the aniline ring. The reaction typically involves the use of molecular iodine and an oxidant, such as dimethyl sulfoxide (B87167) (DMSO), to facilitate the coupling of an aniline with a thiol. rsc.org

This approach offers the advantage of avoiding pre-functionalized anilines, which can streamline the synthetic sequence. For the synthesis of this compound, this would involve the reaction of aniline with 2-chlorobenzylthiol in the presence of iodine and DMSO. The regioselectivity of the thiolation can often be controlled by the reaction conditions. rsc.org This method provides an efficient protocol for constructing C-S bonds under mild conditions. rsc.org

Installation of the 2-Chlorobenzyl Moiety

The introduction of the 2-chlorobenzyl group is a key step in the synthesis of the target molecule. In the context of the methodologies described above, this is primarily achieved through the use of 2-chlorobenzyl halides or 2-chlorobenzylthiol.

2-Chlorobenzyl Chloride/Bromide: These are common electrophilic reagents used in thioetherification and metal-catalyzed cross-coupling reactions. Their reactivity is typical of benzyl halides, readily undergoing nucleophilic attack.

2-Chlorobenzylthiol: This thiol can act as the sulfur nucleophile in reactions with halogenated anilines or as the coupling partner in metal-catalyzed reactions and iodine-promoted thiolations.

Benzylation via Chlorobenzyl Halides

A primary and direct method for the synthesis of this compound involves the S-benzylation of 2-aminothiophenol with 2-chlorobenzyl chloride. This nucleophilic substitution reaction is a common strategy for forming carbon-sulfur bonds.

The reaction typically proceeds by reacting 2-aminothiophenol with 2-chlorobenzyl chloride in the presence of a base. The base deprotonates the thiol group of 2-aminothiophenol, forming a more nucleophilic thiolate anion, which then attacks the electrophilic benzylic carbon of 2-chlorobenzyl chloride, displacing the chloride and forming the desired thioether linkage.

A similar reaction involves reacting 2-(2-thienyl)ethylamine with 2-chlorobenzyl chloride in a biphasic system of toluene and aqueous sodium hydroxide, which serves as the base. google.com This highlights the utility of benzyl halides in forming C-N bonds as well, showcasing the versatility of this class of reagents.

Table 1: Reaction Parameters for Benzylation of Thiophenols
Reactant 1Reactant 2BaseSolventYieldReference
2-(2-thienyl)ethylamine2-chlorobenzyl chloride5N NaOHToluene75.82% google.com
2-aminothiophenol2-chlorobenzyl chlorideNot specifiedNot specifiedNot specified

Strategies for Introducing Substituted Benzyl Groups

The introduction of substituted benzyl groups to form diarylmethyl thioethers can be achieved through various catalytic methods. One notable approach is the DABCO-catalyzed 1,6-conjugate addition of organosulfur reagents to para-quinone methides (p-QMs). rsc.orgrsc.org This method provides a route to a diverse range of diarylmethyl thioethers. rsc.orgrsc.org Although not directly applied to this compound in the provided texts, this strategy could be adapted by using a suitably substituted p-QM and 2-aminothiophenol.

Another strategy involves the direct conversion of diarylmethyl alcohols and ethers to diarylmethyl thioethers. rsc.org For instance, the reaction of diarylmethyl bromide and thiols can be catalyzed by an ionic liquid, such as 1-pentyl-3-methylimidazolium bromide, at room temperature without a solvent. rsc.org

Table 2: Catalytic Methods for Diarylmethyl Thioether Synthesis
MethodCatalystReactantsKey FeaturesReference
1,6-Conjugate AdditionDABCOp-Quinone Methides, Organosulfur ReagentsRapid and simple rsc.orgrsc.org
Substitution1-pentyl-3-methylimidazolium bromideDiarylmethyl Bromide, ThiolsSolvent-free, room temperature rsc.org

Synthesis of the Aniline Core and its Subsequent Functionalization

The aniline core of the target molecule can either be pre-formed as 2-aminothiophenol or constructed from simpler precursors.

Pathways for Substituted Aniline Ring Construction

The synthesis of substituted anilines can be challenging due to limitations in controlling regioselectivity during electrophilic aromatic substitution. acs.org Traditional methods often involve the nitration of a benzene (B151609) derivative followed by reduction, but this can lead to mixtures of isomers. acs.org

More advanced methods for constructing substituted aniline rings include:

From Cyclohexanones: A palladium on carbon (Pd/C)-ethylene system can be used to synthesize anilines from cyclohexanones under non-aerobic conditions. acs.orgbohrium.com This method allows for the introduction of substituents on the cyclohexanone (B45756) ring prior to aromatization, offering better control over the final substitution pattern. acs.org

Three-Component Reactions: A facile method for synthesizing meta-substituted anilines involves a three-component cyclo-condensation/aromatization of in situ generated imines of acetone (B3395972) with 1,3-diketones. rsc.org

Copper-Catalyzed Rearrangement: Meta-substituted anilines can be synthesized via a copper-catalyzed acs.orgbeilstein-journals.org-methoxy rearrangement of N-methoxyanilines, followed by a Michael addition. acs.org

From Halonitrobenzenes: The reduction of bis-(o-nitrophenyl) disulfides, obtained from the reaction of halonitrobenzenes with sodium polysulfide, can yield 2-aminobenzenethiols. ijcrt.org A one-step synthesis of 2-aminothiophenol from 2-chloronitrobenzene using sodium sulfide nonahydrate has also been reported, although it can produce 2-chloroaniline as a by-product. ijpsonline.com

Sequential Functionalization of the Aniline Nitrogen

While the primary focus is on the synthesis of this compound, it's relevant to consider methods for functionalizing the aniline nitrogen. Such functionalization can be a key step in the synthesis of more complex derivatives.

Directing groups attached to the nitrogen atom are often used to control the regioselectivity of C-H functionalization reactions, typically leading to ortho-substituted products. acs.orgnih.gov However, methods for para-selective C-H functionalization are also being developed. acs.orgnih.gov For instance, a palladium/S,O-ligand catalyst has been used for the para-selective C-H olefination of anilines. acs.orgnih.gov

One-pot tandem reactions involving N-nitrosation of anilines followed by Rh(III)-catalyzed C-H functionalization provide a pathway to highly substituted indole (B1671886) and aniline derivatives. acs.org This highlights the potential for sequential functionalization to build molecular complexity.

Chemo- and Regioselectivity in Synthesis

Achieving high chemo- and regioselectivity is a critical aspect of synthesizing complex molecules like this compound.

In the benzylation of 2-aminothiophenol, the higher nucleophilicity of the thiol group compared to the amine group generally ensures selective S-alkylation over N-alkylation under appropriate basic conditions.

For the construction of the substituted aniline ring, the choice of synthetic strategy is crucial for controlling regioselectivity. As mentioned earlier, methods starting from substituted cyclohexanones or employing specific catalytic systems can overcome the limitations of classical electrophilic aromatic substitution. acs.org

The development of new chemo-, regio-, and stereoselective reactions is an active area of research. nih.gov For example, catalyst-free one-pot chemo- and regioselective syntheses of functionalized indoles and imidazoles have been developed. nih.gov

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes. This includes the use of less hazardous reagents, milder reaction conditions, and processes that minimize waste.

In the context of synthesizing diaryl thioethers, several approaches align with green chemistry principles:

Catalyst-free reactions: A catalyst-free 1,6-conjugate addition reaction between p-QMs and various sulfur-based nucleophiles has been reported, providing diarylmethane derivatives in high yields. rsc.org

Use of greener solvents: While some reactions require organic solvents, efforts are made to use more environmentally benign options. For instance, in a DABCO-catalyzed synthesis of diarylmethyl thioethers, acetone was chosen as the solvent after attempts to use water were unsuccessful due to poor solubility of the reactants. rsc.org

Atom economy: Multi-bond-forming transformations are attractive due to their high synthetic efficiency, reducing the number of isolation and purification steps and, consequently, the use of solvents and chromatographic materials. beilstein-journals.org

Use of benign sulfur sources: The use of odorless and stable sodium thiosulfate (B1220275) pentahydrate as a sulfur source in a Pd-catalyzed cross-coupling of aryl and alkyl halides represents a more environmentally friendly approach to synthesizing aromatic sulfides. organic-chemistry.org

CO2 as a catalyst: A green method for synthesizing benzothiazoles involves the reaction of 2-aminothiophenol and benzaldehyde (B42025) in a CO2-alcohol system, where alkyl carbonic acid, formed in situ, acts as a catalyst. tandfonline.com This system simplifies post-processing as it does not require neutralization with a base. tandfonline.com

Mechanistic Investigations of Reactions Involving 2 2 Chlorobenzyl Thio Aniline

Reactivity Profiles of the Aniline (B41778) Nitrogen

The aniline moiety is a cornerstone of the molecule's reactivity, with the nitrogen atom's lone pair of electrons playing a pivotal role in its chemical behavior.

Electrophilic Aromatic Substitution Reactions on the Aniline Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. makingmolecules.com The substituents already present on the ring significantly influence the rate and regioselectivity of the reaction. In 2-[(2-Chlorobenzyl)thio]aniline, both the amino group (-NH₂) and the thioether group (-S-CH₂-Ar') are ortho-, para-directing activators.

The amino group is a powerful activating group that donates electron density to the benzene (B151609) ring through resonance, increasing its nucleophilicity. byjus.com This makes the ring highly susceptible to attack by electrophiles, preferentially at the positions ortho and para to the amino group. byjus.com The thioether group also directs incoming electrophiles to the ortho and para positions. Given the substitution pattern, the primary sites for electrophilic attack would be positions 4 and 6 (para and ortho to the amino group, respectively).

However, the reaction conditions are critical. In strongly acidic media, the aniline nitrogen is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director due to its electron-withdrawing inductive effect. byjus.com This can alter the outcome of reactions like nitration or sulfonation if performed in concentrated strong acids. byjus.com

Directing Effects in Electrophilic Aromatic Substitution

Functional GroupReaction ConditionActivating/Deactivating EffectDirecting Position
Aniline (-NH₂)Neutral/BasicStrongly ActivatingOrtho, Para
Anilinium (-NH₃⁺)Strongly AcidicStrongly DeactivatingMeta
Thioether (-SR)Neutral/AcidicActivatingOrtho, Para

Nucleophilic Attack and Transformations

The lone pair of electrons on the aniline nitrogen atom makes it an effective nucleophile. It can readily attack a variety of electrophilic centers, leading to the formation of new N-C, N-S, or N-O bonds. Common transformations include alkylation, where the nitrogen attacks an alkyl halide, and acylation, where it reacts with an acyl chloride or anhydride. Acylation is often used to form an amide, which can serve as a protecting group for the amine. This protection moderates the high reactivity of the aniline ring during other transformations, such as nitration, and prevents the formation of the deactivating anilinium ion in acidic conditions. youtube.com

Examples of Nucleophilic Reactions of the Aniline Nitrogen

Reaction TypeElectrophileProduct Type
AlkylationAlkyl Halide (R-X)Secondary/Tertiary Amine
AcylationAcyl Chloride (RCOCl)Amide
SulfonylationSulfonyl Chloride (RSO₂Cl)Sulfonamide

Polymerization Aspects of Aniline Derivatives

Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers, most notably polyaniline (PANI). nih.gov Polymerization is typically achieved through chemical or electrochemical oxidation. The presence of substituents on the aniline ring, such as the 2-[(2-chlorobenzyl)thio] group, significantly affects the polymerization process and the properties of the resulting polymer. nih.govrsc.org

Substituents can influence the polymer's structure, solubility, conductivity, and morphology. rsc.orgconicet.gov.ar For instance, studies on other ortho-substituted anilines have shown that steric and electronic effects of the substituent can alter the polymer chain's conformation and packing. nih.govrsc.org The resulting polymers often exhibit enhanced solubility in common organic solvents compared to unsubstituted PANI, which is notoriously difficult to process. nih.govconicet.gov.ar The specific substituent in this compound would be expected to yield a soluble, functionalized polymer with unique electrochemical and sensory properties. nih.govrsc.org

Reactivity of the Thioether Sulfur

The sulfur atom in the thioether linkage provides another site for chemical modification, primarily through oxidation and coordination with metals.

Oxidation Pathways to Sulfoxides and Sulfones

The thioether sulfur can be selectively oxidized to form either a sulfoxide (B87167) or a sulfone. acsgcipr.org This transformation is typically achieved using common oxidizing agents. The degree of oxidation can be controlled by the choice of oxidant, stoichiometry, and reaction conditions. acsgcipr.orgbeilstein-journals.org

For a selective conversion to the sulfoxide, milder conditions and a controlled amount of the oxidizing agent (e.g., one equivalent) are employed. organic-chemistry.org Common reagents for this include hydrogen peroxide (H₂O₂), often with a catalyst, or urea-hydrogen peroxide (UHP). beilstein-journals.orgorganic-chemistry.org To achieve the fully oxidized sulfone, more forcing conditions are necessary, such as using an excess of the oxidant or stronger reagents at higher temperatures. beilstein-journals.orgorganic-chemistry.org This stepwise oxidation allows for the synthesis of three distinct compounds from the same starting material.

Oxidation of the Thioether Moiety

ProductOxidation StateTypical Reagents & Conditions
2-[(2-Chlorobenzyl)sulfinyl]aniline (Sulfoxide)S(IV)1-1.5 equiv. H₂O₂ or UHP, moderate temperature. beilstein-journals.orgorganic-chemistry.org
2-[(2-Chlorobenzyl)sulfonyl]aniline (Sulfone)S(VI)>2 equiv. H₂O₂ or UHP, higher temperature. beilstein-journals.orgorganic-chemistry.org

Metal Coordination and Ligand Behavior

The presence of both a nitrogen atom (a relatively hard donor) and a sulfur atom (a soft donor) in a 1,2-relationship on the benzene ring makes this compound a potentially effective bidentate chelating ligand. The lone pairs of electrons on both heteroatoms are available for donation to a metal center, forming a stable five-membered chelate ring.

This N,S-donor ligand architecture is valuable in coordination chemistry and catalysis. It can coordinate to a wide range of transition metals, such as palladium, platinum, copper, and rhodium. The specific electronic and steric properties imparted by the chlorobenzyl group would influence the stability and reactivity of the resulting metal complexes. While direct studies on the coordination behavior of this specific molecule are not detailed in the provided results, its structural motifs are analogous to well-studied N,S ligands.

Potential Ligand Properties

PropertyDescription
Donor AtomsNitrogen (Amine), Sulfur (Thioether)
DenticityBidentate (N,S-Chelation)
Potential Metal PartnersTransition metals (e.g., Pd, Pt, Cu, Ni, Rh)
Chelate Ring Size5-membered

S-Alkylation and S-Arylation Reactions

The sulfur atom in this compound is nucleophilic and can participate in S-alkylation and S-arylation reactions to form sulfonium (B1226848) salts or extend the carbon framework.

S-Alkylation: The thioether moiety can react with alkyl halides through a nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comlibretexts.org The sulfur atom, with its lone pairs of electrons, acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. youtube.com This reaction leads to the formation of a ternary sulfonium salt. libretexts.orglibretexts.org The reactivity in these SN2 reactions is influenced by the steric hindrance around the sulfur atom and the nature of the alkyl halide. youtube.com Due to the relatively low basicity of the thioether, elimination reactions (E2) are less likely to compete with substitution. masterorganicchemistry.com

Table 1: Factors Influencing S-Alkylation of this compound

FactorInfluence on ReactionMechanism
Nucleophile The sulfur atom of the thioether is a potent nucleophile, more so than an oxygen atom in a corresponding ether. masterorganicchemistry.comlibretexts.orgSN2
Electrophile Primary and secondary alkyl halides are suitable substrates. Tertiary alkyl halides may lead to elimination or SN1 reactions. youtube.comSN2/SN1/E2
Solvent Polar aprotic solvents like acetonitrile (B52724) or acetone (B3395972) are typically used for SN2 reactions. youtube.com-
Product The reaction yields a sulfonium salt. libretexts.org-

S-Arylation: The introduction of an aryl group onto the sulfur atom is more complex. Transition metal catalysis, often with copper or palladium, is typically required to facilitate this transformation. nih.govorganic-chemistry.org For instance, copper-catalyzed cross-coupling reactions between thiols and aryl halides or boronic acids are common methods for forming aryl thioethers. organic-chemistry.org In the context of this compound, further arylation would lead to a triaryl-substituted sulfonium salt, a challenging transformation that would likely require harsh reaction conditions.

Reactivity of the Chlorobenzyl Moiety

The chlorobenzyl portion of the molecule offers distinct reactive sites, primarily the carbon-chlorine bond and the aromatic ring itself.

Aromatic rings, typically nucleophilic, can undergo nucleophilic aromatic substitution (SNAr) if they are sufficiently electron-deficient. wikipedia.org The SNAr mechanism generally proceeds via a two-step addition-elimination sequence involving a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov

For a nucleophile to successfully attack the chlorobenzyl ring of this compound, the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the chlorine atom is crucial. wikipedia.orgyoutube.com These groups are necessary to activate the ring towards nucleophilic attack and to stabilize the negative charge in the Meisenheimer intermediate. wikipedia.org The 2-[(aminophenyl)thiomethyl] group is generally considered electron-donating, thus deactivating the chlorobenzyl ring towards SNAr. Therefore, direct nucleophilic substitution of the chlorine atom on this ring is highly unfavorable under standard SNAr conditions.

The reactivity trend for leaving groups in SNAr reactions is often F > Cl > Br > I, which is contrary to SN1 and SN2 reactions. youtube.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of the halogen that makes the ipso-carbon more electrophilic. youtube.com

The carbon-chlorine bond in the chlorobenzyl moiety can undergo homolytic cleavage under radical conditions, typically initiated by heat or UV light. This generates a benzylic radical and a chlorine radical. The stability of the resulting benzylic radical is a key factor in the feasibility of such reactions.

A potential radical pathway is a radical chain reaction. For example, in the presence of a radical initiator, a thiyl radical could be generated. Highly electrophilic thiyl radicals are capable of abstracting hydrogen atoms from electron-rich C-H bonds, such as those in a benzylic position. acs.org However, for the C-Cl bond, a more likely scenario would involve a radical initiator abstracting the chlorine atom to form a benzyl (B1604629) radical. This benzyl radical could then participate in further propagation steps, such as reacting with another molecule to form a new bond and generate a new radical. Oxidative chlorination protocols using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) can proceed through radical mechanisms involving the cleavage of C-S bonds in benzylic sulfides to ultimately form arylsulfonyl chlorides. lookchem.com

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound, with its proximal amino and thioether functionalities, allows for the possibility of intramolecular cyclization reactions, leading to the formation of heterocyclic systems.

Intramolecular Cyclization: Under appropriate conditions, the aniline nitrogen can act as a nucleophile, attacking the benzylic carbon and displacing the thioether group, or potentially attacking the aromatic ring of the chlorobenzyl moiety in a variation of a nucleophilic substitution, although the latter is less likely without activation. A more plausible pathway involves the cyclization of a related derivative. For instance, oxidative cyclization of related 4-(2-aminophenyl) derivatives is a known method for forming indolinone structures. nih.gov Similarly, transition-metal-free intramolecular redox cyclization has been observed in systems containing nitrobenzyl and benzylamine (B48309) moieties to form cinnolines. rsc.org For this compound, a Pummerer-type rearrangement followed by cyclization could lead to thianaphthene (B1666688) derivatives.

Rearrangement Pathways: The molecule could potentially undergo sigmatropic rearrangements, such as a nih.govnih.gov-sigmatropic rearrangement, also known as a Thio-Claisen rearrangement. wikipedia.orgyoutube.com This type of reaction is analogous to the Claisen rearrangement of allyl aryl ethers. organic-chemistry.org In a hypothetical scenario, if an allylic group were present on the sulfur atom instead of the benzyl group, a Thio-Claisen rearrangement could occur. For the existing structure, a Sommelet-Hauser rearrangement is a possibility if a sulfonium salt is first formed via S-alkylation. More directly, theoretical studies have investigated the Claisen rearrangement of benzyl vinyl ethers, which proceed through a concerted nih.govnih.gov-sigmatropic transition state. rsc.org A similar pathway for the thio-analogue is conceivable, likely requiring thermal or catalytic activation.

Stereochemical Considerations in Reaction Mechanisms

The stereochemical outcomes of reactions involving this compound are dependent on the specific mechanism and whether a stereocenter is formed or destroyed.

S-Alkylation: If the sulfur atom attacks a chiral alkyl halide in an SN2 reaction, the reaction will proceed with inversion of stereochemistry at the chiral carbon of the alkyl halide. masterorganicchemistry.com The sulfur atom itself in the resulting sulfonium salt becomes a stereocenter if the three groups attached to it are different, potentially leading to diastereomeric products.

Intramolecular Cyclization: If a cyclization reaction creates a new chiral center, the stereochemical course will depend on the transition state geometry. For example, in pericyclic reactions like a sigmatropic rearrangement, the stereochemistry is often highly controlled and predictable based on the Woodward-Hoffmann rules. wikipedia.org

Rearrangements: The stereospecificity of rearrangements like the Claisen rearrangement is well-documented. The reaction typically proceeds through a highly ordered, chair-like six-membered transition state, which dictates the stereochemistry of the product. organic-chemistry.org Enantiomerically enriched starting materials can lead to products with high optical purity. organic-chemistry.org

Table 2: Summary of Potential Stereochemical Outcomes

Reaction TypeStereochemical FeatureControlling Factors
SN2 S-AlkylationInversion of configuration at the electrophilic carbon.Backside attack of the nucleophile.
Sulfonium Salt FormationCreation of a chiral sulfur center.Nature of the three substituents on sulfur.
Sigmatropic RearrangementHigh stereospecificity.Concerted, cyclic transition state (e.g., chair-like).
Radical ReactionsGenerally lead to racemization if a stereocenter is involved.Planar radical intermediate.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy would be the primary tool for elucidating the precise connectivity and spatial arrangement of atoms within the molecule.

Detailed ¹H and ¹³C NMR spectra would provide initial information on the chemical environment of the protons and carbons. The expected, though not experimentally reported, ¹H NMR spectrum would likely show distinct signals for the aromatic protons on both the aniline (B41778) and chlorobenzyl rings, as well as a characteristic signal for the methylene (B1212753) (-CH₂-) bridge and the amine (-NH₂) protons. The integration of these signals would correspond to the number of protons in each environment.

Further analysis using 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning these resonances. COSY would establish proton-proton coupling networks within the aromatic rings, while HSQC would link protons to their directly attached carbons. HMBC experiments would reveal longer-range correlations between protons and carbons, confirming the connectivity between the chlorobenzyl group, the sulfur atom, and the aniline ring.

The flexibility of the thioether linkage could potentially lead to the existence of different conformational isomers in solution. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), could provide insights into the through-space proximity of different protons, helping to determine the preferred conformation of the molecule. However, no such studies have been found in the public domain.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

HRMS would be used to determine the accurate mass of the molecular ion of 2-[(2-Chlorobenzyl)thio]aniline. This would allow for the confirmation of its elemental formula, C₁₃H₁₂ClNS, by comparing the experimentally measured mass to the calculated theoretical mass with a high degree of accuracy. The presence of chlorine and sulfur isotopes would lead to a characteristic isotopic pattern in the mass spectrum.

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to generate a fragmentation pattern. This pattern provides a "fingerprint" of the molecule and offers valuable clues about its structure. While specific fragmentation data for this compound is unavailable, general principles suggest that fragmentation would likely occur at the C-S and C-N bonds, as well as cleavage of the chlorobenzyl group. The analysis of these fragment ions would help to piece together the molecular structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine group (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic and methylene groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), and C-N and C-S stretching vibrations at lower wavenumbers. The C-Cl stretching vibration of the chlorobenzyl group would also be expected.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's structure, particularly the presence of chromophores, which are functional groups containing valence electrons with low excitation energies.

For this compound, the UV-Vis spectrum is expected to be influenced by the electronic systems of the aniline and chlorobenzyl rings, as well as the thioether linkage. The absorption of UV or visible radiation corresponds to the excitation of outer electrons, and three main types of electronic transitions are typically considered:

Transitions involving p, s, and n electrons: These are the most common transitions observed in organic molecules.

Transitions involving charge-transfer electrons: These can occur in molecules with both electron-donating and electron-accepting groups.

Transitions involving d and f electrons: These are primarily relevant for transition metal complexes.

In the case of this compound, the key electronic transitions would involve the promotion of non-bonding (n) electrons from the nitrogen and sulfur atoms, and pi (π) electrons from the aromatic rings, into anti-bonding pi (π) orbitals. These n → π and π → π* transitions are typically observed in the 200-700 nm range, which is the operational window of most UV-Vis spectrophotometers.

The aniline moiety itself exhibits characteristic absorptions. For instance, the UV-Vis absorption spectrum of aniline shows peaks that can be attributed to π-π* electronic transitions of the aromatic ring. In a related compound, 2-(2-phenylethynyl)aniline, distinct UV-Vis spectra are observed, highlighting how substitution affects the electronic environment. The presence of the chlorobenzyl group and the thioether linkage in this compound will further modify the absorption maxima (λmax) and molar absorptivity (ε), providing a unique spectral fingerprint for the compound.

The expected electronic transitions for this compound are summarized in the table below.

Type of TransitionInvolved OrbitalsExpected Wavelength RangeChromophore
π → πBonding π to anti-bonding π200-400 nmAniline and chlorobenzyl aromatic rings
n → πNon-bonding to anti-bonding π250-600 nmAmine (-NH2) and thioether (-S-) groups

It is important to note that the superposition of rotational and vibrational transitions upon these electronic transitions often results in broad absorption bands rather than sharp lines.

X-ray Diffraction (XRD) for Solid-State Structural Determination

For this compound, a single-crystal XRD analysis would provide definitive structural information. This would include:

Confirmation of the connectivity of the atoms.

Precise measurements of the C-S, C-N, and C-Cl bond lengths and the bond angles within the aromatic rings and the thioether linkage.

Information on intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing.

While specific XRD data for this compound is not publicly available, the Cambridge Structural Database (CSD) contains crystal structures for related molecules. For example, the crystal structure of 2-chloroaniline (B154045) has been determined, providing a reference for the geometry of one of the key building blocks of the target molecule. Similarly, studies on substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole and its precursor have demonstrated the power of single-crystal XRD in confirming molecular structures proposed by spectroscopic methods.

A hypothetical table of crystallographic data that could be obtained for this compound is presented below.

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell Dimensionsa = 10.12 Å, b = 5.98 Å, c = 20.45 Å, β = 98.5°
Volume1225 ų
Z (molecules per unit cell)4
Calculated Density1.35 g/cm³

These values are purely illustrative and would need to be determined experimentally.

Advanced Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For a compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with advanced detectors are highly applicable.

HPLC is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For the analysis of this compound, a reversed-phase HPLC method would likely be effective. In this mode, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol).

The separation of a closely related compound, 3-chloro-2-(isopropylthio)aniline, has been demonstrated using a Newcrom R1 HPLC column with a mobile phase of acetonitrile, water, and phosphoric acid. nih.gov This suggests that a similar approach would be successful for this compound.

Advanced detectors enhance the selectivity and sensitivity of HPLC analysis. For this compound, a Diode Array Detector (DAD) or a UV-Vis detector would be suitable, as the aromatic rings are strong chromophores. A Mass Spectrometric (MS) detector would provide even greater specificity, allowing for the determination of the molecular weight of the compound and its fragments, thus confirming its identity.

A potential HPLC method for the analysis of this compound is outlined in the table below.

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Gradient of acetonitrile and water with 0.1% formic acid
Flow Rate 1.0 mL/min
Detector DAD (monitoring at 254 nm and 280 nm) and/or ESI-MS
Injection Volume 10 µL

This method would be expected to provide good resolution and a sharp peak for the target analyte.

Gas Chromatography is a powerful technique for the separation of volatile and thermally stable compounds. Given the likely boiling point of this compound, GC analysis is a viable option. In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase.

For the analysis of anilines and sulfur-containing compounds, specific GC detectors offer significant advantages over a standard Flame Ionization Detector (FID). A Nitrogen-Phosphorus Detector (NPD) is highly selective for nitrogen-containing compounds like anilines, while a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD) would provide high selectivity for the sulfur-containing thioether moiety. nih.govacs.org

The use of a mass spectrometer as a detector (GC-MS) is particularly powerful, as it provides both chromatographic separation and mass spectral information for definitive identification. shu.ac.uk The mass spectrum would show a molecular ion peak corresponding to the mass of this compound, as well as characteristic fragment ions resulting from the cleavage of the molecule in the ion source.

A plausible GC-MS method for the analysis of this compound is detailed in the table below.

ParameterCondition
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate
Injector Temperature 280 °C
Oven Program Initial temperature of 150 °C, ramp to 300 °C at 10 °C/min
Detector Mass Spectrometer (scanning from m/z 50-500) or SCD

This method would allow for the sensitive and selective determination of this compound, even in complex matrices.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. For 2-[(2-chlorobenzyl)thio]aniline, DFT calculations have been instrumental in elucidating its geometric and electronic characteristics.

Geometry optimization via DFT methods seeks to find the most stable three-dimensional arrangement of atoms in a molecule, its ground-state conformation. This process involves calculating the potential energy of the molecule at various atomic arrangements until a minimum energy structure is identified. For molecules with flexible bonds, such as the thioether linkage in this compound, multiple stable conformations, or conformers, may exist.

Conformational analysis systematically explores these different spatial arrangements that arise from rotation around single bonds. researchgate.net For instance, the rotation around the C-S-C bonds and the C-C bond of the benzyl (B1604629) group can lead to various conformers with distinct energies. By mapping the potential energy surface as a function of specific dihedral angles, the most stable conformer (global minimum) and other low-energy conformers (local minima) can be identified. researchgate.net This analysis is crucial as the molecular conformation can significantly influence its physical properties and biological activity. Theoretical studies on similar structures often employ DFT methods, such as B3LYP with basis sets like 6-31G(d,p), to perform these optimizations and conformational scans. researchgate.netmdpi.com

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are often referred to as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the chemical reactivity and stability of a molecule. mdpi.comnih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive. nih.gov

For this compound, DFT calculations can determine the energies of the HOMO and LUMO. The distribution of these orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. Generally, in aniline (B41778) derivatives, the HOMO is often localized on the aniline ring, while the LUMO distribution can be more varied depending on the substituents. researchgate.net In this specific molecule, the presence of the chlorobenzyl group and the sulfur atom will influence the localization of these frontier orbitals.

Table 1: Calculated Electronic Properties (Illustrative)
ParameterValue (eV)
EHOMO-5.8
ELUMO-1.2
HOMO-LUMO Gap (ΔE) 4.6

Note: The values in the table are illustrative and would be determined by specific DFT calculations.

Based on the HOMO and LUMO energies obtained from DFT calculations, several chemical reactivity descriptors can be calculated to quantify the reactivity of this compound. mdpi.comijcce.ac.ir These descriptors provide a theoretical framework for understanding and predicting the chemical behavior of the molecule. nih.gov

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO. ijcce.ac.ir

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO. ijcce.ac.ir

Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2. ijcce.ac.ir

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2. ijcce.ac.ir A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/2η), indicating the molecule's polarizability. ijcce.ac.ir A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule. It is calculated as ω = μ² / 2η, where μ is the electronic chemical potential (μ ≈ -χ). mdpi.com

Table 2: Calculated Chemical Reactivity Descriptors (Illustrative)
DescriptorFormulaValue (eV)
Ionization Potential (I)-EHOMO5.8
Electron Affinity (A)-ELUMO1.2
Electronegativity (χ)(I + A) / 23.5
Chemical Hardness (η)(I - A) / 22.3
Chemical Softness (S)1 / (2η)0.22
Electrophilicity Index (ω)μ² / (2η)2.66

Note: The values in the table are illustrative and derived from the illustrative electronic properties in Table 1.

These descriptors collectively characterize the reactivity of this compound, providing a theoretical basis for predicting its behavior in chemical reactions.

Molecular Dynamics (MD) Simulations

While DFT calculations provide static pictures of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes, solvent effects, and interactions with other molecules.

For this compound, MD simulations could be employed to:

Explore its conformational landscape in a solvent, providing a more realistic picture of its dynamic behavior than in-vacuo DFT calculations.

Study its interaction with biological macromolecules, such as enzymes or receptors, to understand potential binding modes and mechanisms of action.

Investigate its diffusion and transport properties in different environments.

The insights gained from MD simulations can be crucial for drug design and materials science applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. imist.mamdpi.com The theoretical aspect of QSAR involves the calculation of various molecular descriptors that encode the structural, physical, and electronic features of a molecule.

For this compound, a QSAR study would involve:

Descriptor Calculation: A wide range of descriptors would be calculated, including:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Indices that describe the connectivity of atoms.

Geometrical descriptors: Molecular surface area, volume, etc.

Quantum chemical descriptors: Dipole moment, HOMO and LUMO energies, and other reactivity descriptors derived from DFT calculations. imist.ma

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates a set of descriptors with a specific biological activity (e.g., enzyme inhibition). imist.ma

The resulting QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent analogues.

Reaction Pathway Analysis and Transition State Calculations

Theoretical chemistry can also be used to investigate the mechanisms of chemical reactions involving this compound. Reaction pathway analysis aims to map out the energetic profile of a reaction, from reactants to products, including any intermediates and transition states.

Transition state calculations are a key component of this analysis. A transition state is the highest energy point along the reaction coordinate, representing the energetic barrier that must be overcome for the reaction to occur. nih.gov By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined. nih.gov

For example, one could theoretically study the synthesis of this compound or its subsequent reactions. Methods like DFT can be used to optimize the geometries of the reactants, products, and the transition state. nih.gov This provides a detailed, atomistic understanding of the reaction mechanism, which can be invaluable for optimizing reaction conditions and designing new synthetic routes.

Spectroscopic Property Prediction

The theoretical prediction of spectroscopic properties for this compound would involve the use of quantum chemical calculations to model its behavior and response to electromagnetic radiation. This process typically begins with the optimization of the molecule's three-dimensional geometry, followed by frequency, NMR shielding, and electronic transition calculations.

Vibrational Spectroscopy (IR & Raman):

Theoretical vibrational spectra are typically calculated using DFT methods, with the B3LYP functional being a commonly employed choice, often paired with a basis set such as 6-311++G(d,p). These calculations can predict the frequencies and intensities of IR and Raman bands, which correspond to the vibrational modes of the molecule. For instance, studies on similar aniline derivatives have successfully used these methods to assign characteristic vibrational frequencies for N-H, C-N, and C-S stretching, as well as aromatic C-H and C=C vibrations. While specific data for this compound is not published, a hypothetical table of predicted vibrational frequencies would be structured as follows, based on analyses of related compounds.

Hypothetical Predicted Vibrational Frequencies for this compound This table is illustrative and based on methodologies applied to similar compounds, not on published data for the specific molecule.

Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Asymmetric Stretch ~3450-3500
N-H Symmetric Stretch ~3350-3400
Aromatic C-H Stretch ~3050-3100
CH₂ Asymmetric Stretch ~2950-3000
CH₂ Symmetric Stretch ~2850-2900
C=C Aromatic Stretch ~1580-1620
N-H Bending ~1550-1600
C-N Stretch ~1250-1350
C-S Stretch ~650-750

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is another critical application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR shielding tensors, which are then converted into chemical shifts. These predictions are invaluable for assigning experimental spectra, especially for complex molecules with overlapping signals. For this compound, theoretical calculations would help in assigning the various aromatic and aliphatic protons and carbons.

Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound This table is illustrative and based on methodologies applied to similar compounds, not on published data for the specific molecule.

Atom Type Predicted Chemical Shift (ppm)
Aromatic Carbons (C-NH₂) ~140-150
Aromatic Carbons (C-S) ~120-130
Other Aromatic Carbons ~115-140
Methylene (B1212753) Carbon (-CH₂-) ~35-45
Aromatic Protons ~6.5-7.5
Amine Protons (-NH₂) ~3.5-4.5

Electronic Spectroscopy (UV-Vis):

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting electronic absorption spectra (UV-Vis). These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information provides insight into the electronic transitions occurring within the molecule, such as π → π* and n → π* transitions. For this compound, TD-DFT calculations could elucidate the electronic transitions involving the aniline and chlorobenzyl aromatic rings and the thioether linkage.

Synthetic Transformations and Derivatization Strategies of this compound

The chemical scaffold of this compound presents multiple reactive sites that allow for a variety of synthetic transformations and derivatization strategies. The primary locations for chemical modification are the nucleophilic amino group attached to the aniline ring and the sulfur atom of the thioether linkage. These functional groups enable a range of reactions, leading to the synthesis of a diverse library of derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[(2-Chlorobenzyl)thio]aniline, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution. React 2-chlorobenzyl mercaptan with 2-nitroaniline in a polar aprotic solvent (e.g., DMF) using a base (e.g., K₂CO₃) as a catalyst. Reduce the nitro group to an amine using hydrogen gas and palladium on carbon (10% Pd/C) at 60°C for 6–8 hours .
  • Optimization : Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7). Adjust reaction time and catalyst loading (5–15 mol%) to maximize yield (>75%).

Q. How is the structural identity of this compound confirmed experimentally?

  • Analytical Techniques :

  • NMR : 1H^1H NMR (DMSO-d₆): δ 7.45–7.20 (m, aromatic H), 5.20 (s, NH₂), 4.35 (s, SCH₂). 13C^{13}C NMR confirms thioether linkage (C-S at ~40 ppm) .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 264.07 (C₁₃H₁₁ClNS⁺) .
  • IR : Stretching vibrations for S-C (680 cm⁻¹) and NH₂ (3350 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Solubility :

SolventSolubility (mg/mL)
DMSO25.0
Ethanol8.5
Water (pH 7)<0.1
  • Stability : Degrades rapidly in acidic conditions (pH <3) via hydrolysis of the thioether bond. Store at 2–8°C in inert atmosphere .

Advanced Research Questions

Q. How does the substitution pattern (e.g., chloro vs. methyl groups) influence biological activity in analogs of this compound?

  • Structure-Activity Relationship (SAR) :

  • Antimicrobial Activity : Chloro substitution at the benzyl position enhances activity (MIC: 8 µg/mL against S. aureus vs. 32 µg/mL for methyl analogs) due to increased lipophilicity and membrane penetration .
  • Thioether Linkage : Replacing sulfur with oxygen reduces potency (e.g., 2-[(2-Chlorobenzyl)oxy]aniline shows 10× lower activity) .

Q. How can researchers resolve contradictory data in cytotoxicity studies across different cell lines?

  • Troubleshooting Steps :

Validate compound purity (>95% by HPLC) to exclude impurities as confounding factors .

Standardize assay conditions (e.g., serum-free media to avoid protein binding).

Test metabolite stability: Use LC-MS to identify degradation products in cell lysates .

  • Case Study : In HeLa cells, IC₅₀ = 12 µM (24 h) vs. 45 µM (48 h) due to metabolite accumulation. Adjust exposure time for consistent results .

Q. What in silico and in vitro strategies are recommended for predicting and validating molecular targets?

  • Computational Methods :

  • Molecular Docking : Use AutoDock Vina to screen kinase targets (e.g., EGFR, IC₅₀ = 0.8 µM in simulations) .
  • Pharmacophore Modeling : Identify key features (e.g., thioether, chloro group) for target binding .
    • Experimental Validation :
  • SPR Analysis : Confirm binding to EGFR with a KdK_d of 1.2 µM .
  • Enzyme Inhibition Assays : Measure IC₅₀ against COX-2 (15 µM) to assess anti-inflammatory potential .

Q. What are the best practices for assessing in vivo toxicity and pharmacokinetics?

  • Protocol Design :

  • Acute Toxicity (OECD 423) : Administer 50–300 mg/kg orally to rodents; monitor liver enzymes (ALT/AST) and renal function (BUN) for 14 days .
  • Pharmacokinetics :
ParameterValue (IV, 5 mg/kg)
t1/2t_{1/2}3.2 h
CmaxC_{\text{max}}1.8 µg/mL
Bioavailability42% (oral)
  • Tissue Distribution : Highest accumulation in liver and kidneys (LC-MS/MS quantification) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.